molecular formula C8H7ClO3 B2529666 5-Chloro-4-hydroxy-2-methylbenzoic acid CAS No. 1555855-22-5

5-Chloro-4-hydroxy-2-methylbenzoic acid

Cat. No.: B2529666
CAS No.: 1555855-22-5
M. Wt: 186.59
InChI Key: RSBLFGDBRKECAV-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position, a hydroxyl group at the 4th position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-Chloro-4-hydroxy-2-methylbenzoic acid typically begins with commercially available starting materials such as 4-hydroxy-2-methylbenzoic acid and chlorine sources.

    Chlorination Reaction: The hydroxyl group at the 4th position can be protected, and the methyl group at the 2nd position can be activated to facilitate the chlorination reaction. Chlorination is usually carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Deprotection: After chlorination, the protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-hydroxy-2-methylbenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Chloro-4-hydroxy-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving hydroxyl and chlorine groups.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs targeting specific biological pathways, such as anti-inflammatory or antimicrobial agents.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the 4th position.

    5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at the 2nd position.

    4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the chlorine atom at the 5th position.

Uniqueness:

    Functional Group Combination: The combination of chlorine, hydroxyl, and methyl groups in 5-Chloro-4-hydroxy-2-methylbenzoic acid provides unique chemical reactivity and biological activity compared to its similar compounds.

    Versatility: Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-chloro-4-hydroxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBLFGDBRKECAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555855-22-5
Record name 5-chloro-4-hydroxy-2-methylbenzoic acid
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